

An In-depth Technical Guide to 2,5-Dichloro Miconazole Nitrate

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Compound of Interest

Compound Name: 2,5-Dichloro Miconazole Nitrate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,5-Dichloro Miconazole Nitrate**, a derivative of the widely used antifungal agent, miconazole. This document details its chemical properties, mechanism of action, and relevant experimental protocols. The primary fungicidal activities of azole antifungals, including **2,5-Dichloro Miconazole Nitrate**, are centered around the disruption of the fungal cell membrane's integrity and function. This is primarily achieved through the inhibition of ergosterol biosynthesis and the induction of oxidative stress via the generation of reactive oxygen species (ROS). This guide serves as a foundational resource for researchers and professionals involved in the development and study of novel antifungal agents.

Chemical and Physical Properties

2,5-Dichloro Miconazole Nitrate is an impurity of Miconazole Nitrate, available as a neat substance for research purposes. Its fundamental chemical and physical data are summarized below.

Property	Value	Citation(s)
Molecular Formula	C ₁₈ H ₁₄ Cl ₄ N ₂ O · HNO ₃	[1]
Molecular Weight	479.14 g/mol	[1]
CAS Number	909277-72-1	[1]
Synonyms	1-[(2RS)-2-[(2,5-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate	[1]
Purity (HPLC)	>95%	[1]
Physical Format	Neat	[1]

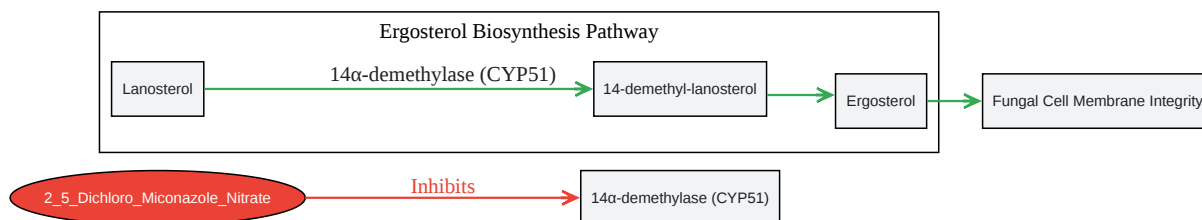
Mechanism of Action

The antifungal activity of miconazole and its derivatives, including **2,5-Dichloro Miconazole Nitrate**, is multifaceted, primarily targeting the fungal cell membrane. The key mechanisms are detailed below.

Inhibition of Ergosterol Biosynthesis

The principal mechanism of action is the inhibition of the cytochrome P450 enzyme 14 α -demethylase.[2][3][4] This enzyme is critical in the fungal ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol.[2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3][4]

Inhibition of 14 α -demethylase leads to the accumulation of toxic 14 α -methylated sterols and a depletion of ergosterol.[2][5] This disruption of the cell membrane's composition increases its permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death.[2][3]

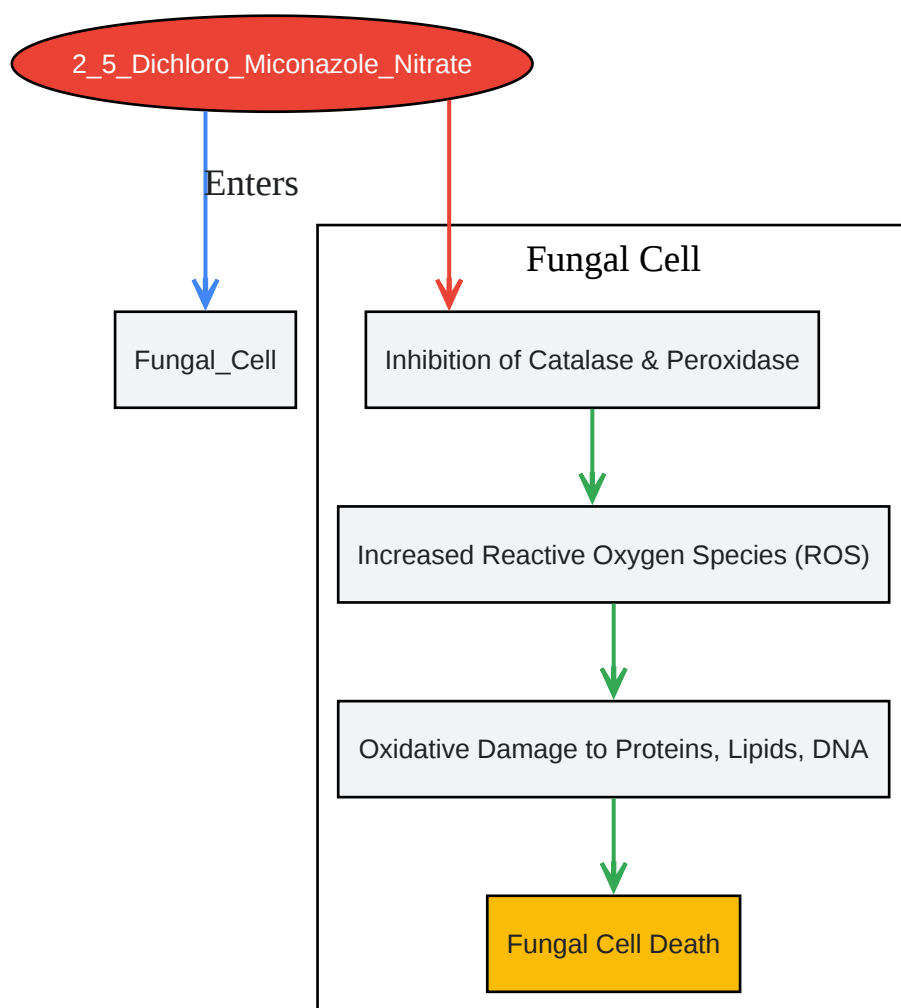


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Inhibition of Ergosterol Biosynthesis Pathway.

Induction of Reactive Oxygen Species (ROS)

Miconazole nitrate has been shown to induce the production of endogenous reactive oxygen species (ROS) within fungal cells.[1][3][6] This leads to oxidative stress, causing damage to vital cellular components such as proteins, lipids, and DNA.[3] The accumulation of ROS contributes significantly to the fungicidal effect of the drug.[1][6] This action is linked to the inhibition of fungal catalase and peroxidase enzymes.[7][8]



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Induction of Reactive Oxygen Species (ROS).

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antifungal properties of **2,5-Dichloro Miconazole Nitrate**.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines for yeast.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **2,5-Dichloro Miconazole Nitrate** against a target fungal strain (e.g., *Candida albicans*).

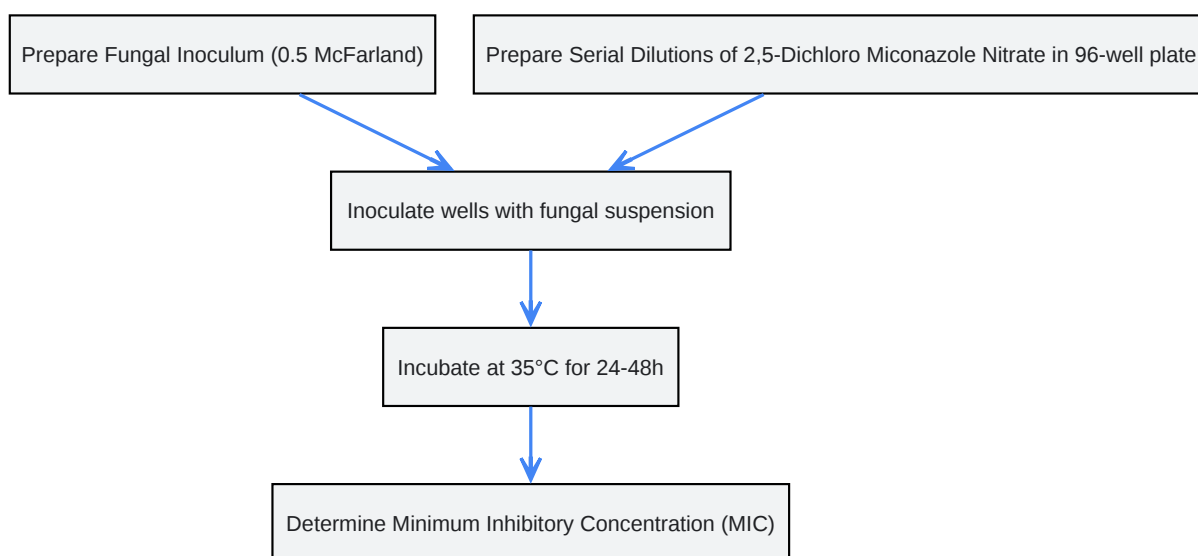
Materials:

- **2,5-Dichloro Miconazole Nitrate**
- Target fungal strain (e.g., *Candida albicans* ATCC 90028)
- RPMI 1640 medium with L-glutamine, without sodium bicarbonate
- MOPS (3-(N-morpholino)propanesulfonic acid) buffer
- Dimethyl sulfoxide (DMSO)
- Sterile 96-well flat-bottom microtiter plates
- Spectrophotometer
- Sterile saline (0.85%)
- Glucose

Procedure:

- **Medium Preparation:** Prepare RPMI 1640 medium buffered with MOPS to a pH of 7.0 and supplemented with 2% glucose.
- **Drug Stock Solution:** Prepare a stock solution of **2,5-Dichloro Miconazole Nitrate** in DMSO.
- **Inoculum Preparation:** Culture the fungal strain on Sabouraud dextrose agar at 35°C. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately $1-5 \times 10^6$ CFU/mL. Dilute this suspension in the RPMI medium to obtain a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL.
- **Serial Dilution:** Perform serial twofold dilutions of the **2,5-Dichloro Miconazole Nitrate** stock solution in the 96-well plate with the RPMI medium to achieve the desired concentration range.

- Inoculation: Add the prepared fungal inoculum to each well containing the drug dilution. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
- Incubation: Incubate the plates at 35°C for 24-48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically $\geq 50\%$) compared to the growth control, determined visually or spectrophotometrically.



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Antifungal Susceptibility Testing Workflow.

Ergosterol Biosynthesis Inhibition Assay

This protocol is a generalized method to quantify the inhibition of ergosterol synthesis.

Objective: To quantify the reduction in ergosterol content in fungal cells treated with **2,5-Dichloro Miconazole Nitrate**.

Materials:

- Log-phase culture of the target fungus

- **2,5-Dichloro Miconazole Nitrate**

- n-heptane
- Potassium hydroxide
- Ethanol
- Spectrophotometer

Procedure:

- Treatment: Inoculate the fungal culture into a fresh medium containing sub-inhibitory concentrations of **2,5-Dichloro Miconazole Nitrate** and a drug-free control. Incubate for a defined period (e.g., 16 hours).
- Cell Harvesting: Harvest the fungal cells by centrifugation and wash with sterile water.
- Saponification: Resuspend the cell pellet in a solution of potassium hydroxide in ethanol and incubate at 85°C for 1 hour to saponify the cellular lipids.
- Sterol Extraction: After cooling, add sterile water and n-heptane to the mixture. Vortex vigorously to extract the non-saponifiable lipids (sterols) into the n-heptane layer.
- Quantification: Transfer the n-heptane layer to a new tube and measure the absorbance spectrum between 230 and 300 nm using a spectrophotometer. The presence of ergosterol is indicated by a characteristic four-peaked curve. The absorbance at 281.5 nm is used to quantify ergosterol, while the accumulation of the precursor 24(28)-dehydroergosterol can be observed at 230 nm.
- Analysis: Calculate the percentage of ergosterol inhibition relative to the untreated control.

Reactive Oxygen Species (ROS) Detection Assay

This protocol uses a fluorogenic probe to detect intracellular ROS.

Objective: To measure the induction of ROS in fungal cells upon treatment with **2,5-Dichloro Miconazole Nitrate**.

Materials:

- Fungal cell culture
- **2,5-Dichloro Miconazole Nitrate**
- 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
- Phosphate-buffered saline (PBS)
- Fluorometer or fluorescence microscope

Procedure:

- **Cell Preparation:** Grow the fungal cells to the mid-logarithmic phase.
- **Loading with Probe:** Harvest the cells, wash with PBS, and resuspend in PBS containing DCFH-DA. Incubate in the dark to allow the probe to enter the cells. DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
- **Treatment:** After loading, wash the cells to remove the excess probe and resuspend them in a fresh medium. Treat the cells with varying concentrations of **2,5-Dichloro Miconazole Nitrate**.
- **Fluorescence Measurement:** Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) at different time points after treatment. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
- **Controls:** Include an untreated control to measure basal ROS levels and a positive control (e.g., hydrogen peroxide) to confirm the assay's responsiveness.

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